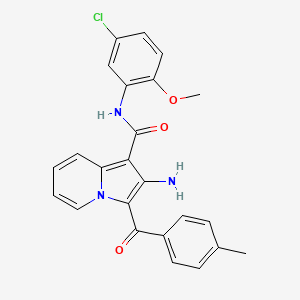
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O3 and its molecular weight is 433.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity, including the mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula: C21H17ClN4O2S2
- Molecular Weight: 456.97 g/mol
- CAS Number: 421580-53-2
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity:
- Antiviral Activity:
- Cytotoxic Effects:
Table 1: Summary of Biological Assays
| Assay Type | Target Organism/Cell Line | IC50 (μM) | Comments |
|---|---|---|---|
| CFTR Activity | FRT and A549 cells | 0.15 | Effective restoration of CFTR function |
| Antiviral Activity | Various viruses | 0.27 | Comparable to known antiviral agents |
| Cytotoxicity | Cancer cell lines | 5.0 | Selective toxicity observed |
Case Studies
- Cystic Fibrosis Research:
- Antiviral Studies:
- Cancer Cell Line Studies:
Properties
IUPAC Name |
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-14-6-8-15(9-7-14)23(29)22-21(26)20(18-5-3-4-12-28(18)22)24(30)27-17-13-16(25)10-11-19(17)31-2/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDKXLSFAFLNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














